

5-Amino-2-methoxybenzoic acid CAS number 3403-47-2 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methoxybenzoic Acid

Cat. No.: B1338296

[Get Quote](#)

An In-depth Technical Guide to **5-Amino-2-methoxybenzoic Acid** (CAS 3403-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxybenzoic acid, identified by CAS Number 3403-47-2, is an aromatic amino acid derivative that serves as a versatile and crucial building block in various scientific and industrial fields.^[1] Its molecular structure, featuring an amino group, a methoxy group, and a carboxylic acid on a benzene ring, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.^[1] This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information, tailored for professionals in research and development. The compound is particularly significant as a key intermediate in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.^[1]

Chemical and Physical Properties

The fundamental properties of **5-Amino-2-methoxybenzoic acid** are summarized below. These data are compiled from various chemical suppliers and databases, providing a quantitative basis for its use in experimental settings.

Table 1: Compound Identification

Identifier	Value	Reference
CAS Number	3403-47-2	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₉ NO ₃	[1] [2] [3] [4] [5] [7]
Molecular Weight	167.16 g/mol	[1] [2] [3] [4] [7]
IUPAC Name	5-amino-2-methoxybenzoic acid	[5] [7]
Synonyms	5-Amino-o-anisic acid, 3-Carboxy-4-methoxyaniline, Benzoic acid, 5-amino-2-methoxy-	[2] [7]
InChI Key	LWWPSEIFAKNPKQ-UHFFFAOYSA-N	[2] [5]
Canonical SMILES	COc1ccccc1N(C(=O)O)C=C1	[5]
PubChem CID	13549244	[1] [5] [7]
MDL Number	MFCD09260887	[1] [5]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	Dark brown to purple solid; Light yellow to brown powder/crystal	[1]
Melting Point	159-168 °C; 161-166 °C; 163.0-167.0 °C; 140 °C (decomp)	[1][2][8]
Boiling Point	369.9 ± 27.0 °C at 760 mmHg	[8][9]
Flash Point	177.511 °C	[9]
Refractive Index	1.604	[9]
Purity	≥98% (HPLC); >97.0% (T)	[1]
Storage Conditions	Store at 0-8°C	[1]
XLogP3	0.6	[7]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	4	[7]
Rotatable Bond Count	2	[7]

Applications in Research and Development

The trifunctional nature of **5-Amino-2-methoxybenzoic acid** makes it a valuable precursor for more complex molecules.

- **Pharmaceutical Development:** This compound is a key intermediate in synthesizing various pharmaceuticals, especially those targeting inflammatory and pain relief pathways.[1] Its structure is leveraged to create derivatives with enhanced solubility, bioavailability, and overall pharmacological properties, making it a staple in drug discovery.[1]
- **Dyes and Pigments:** It serves as an important intermediate in the manufacturing of dyes and pigments.[1]

- Biochemical Research: It is utilized in studies that explore amino acid interactions and their impacts on biological systems, which aids in understanding metabolic processes.[1]
- Agrochemicals: The compound's stability and reactivity are suitable for its application in formulating specialty chemicals, including more effective herbicides and pesticides.[1][10]
- Material Science: Its properties are beneficial for developing polymers and materials that exhibit enhanced thermal stability and chemical resistance.[10]

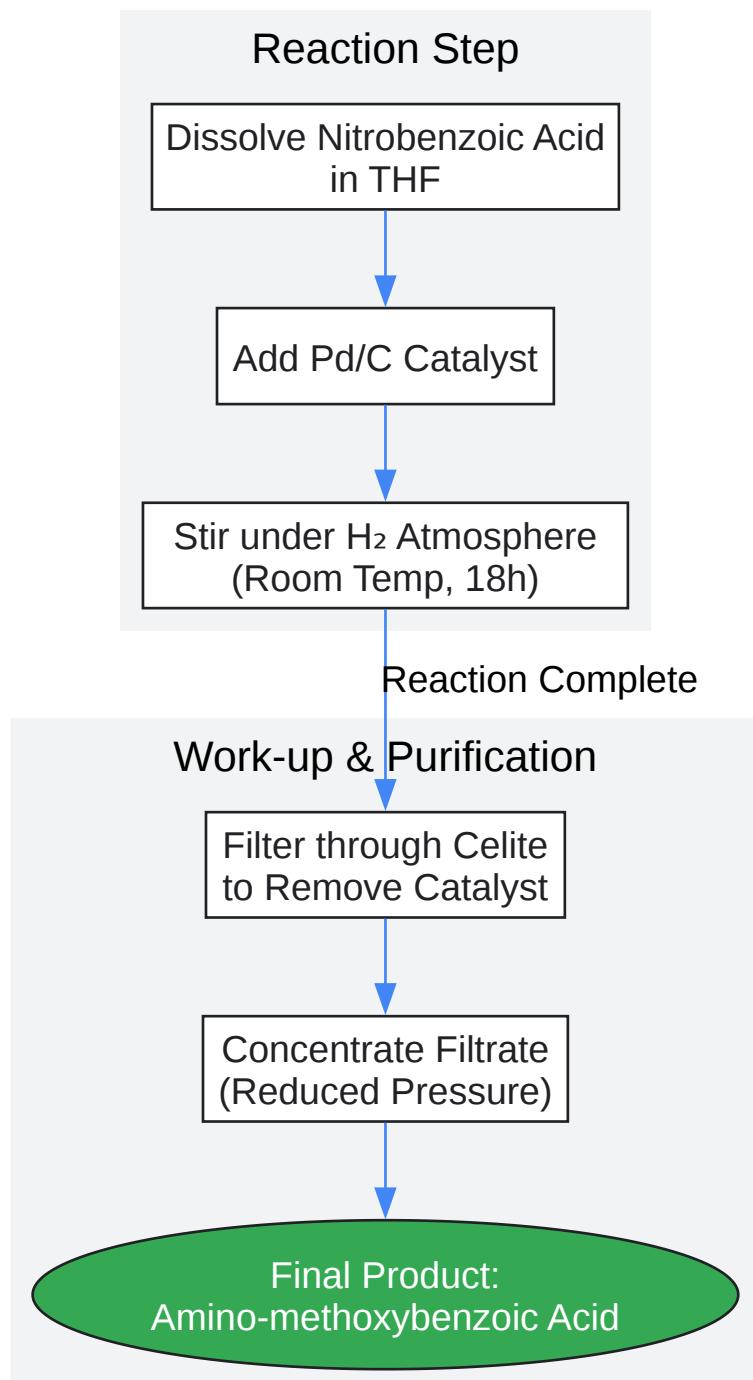
Experimental Protocols

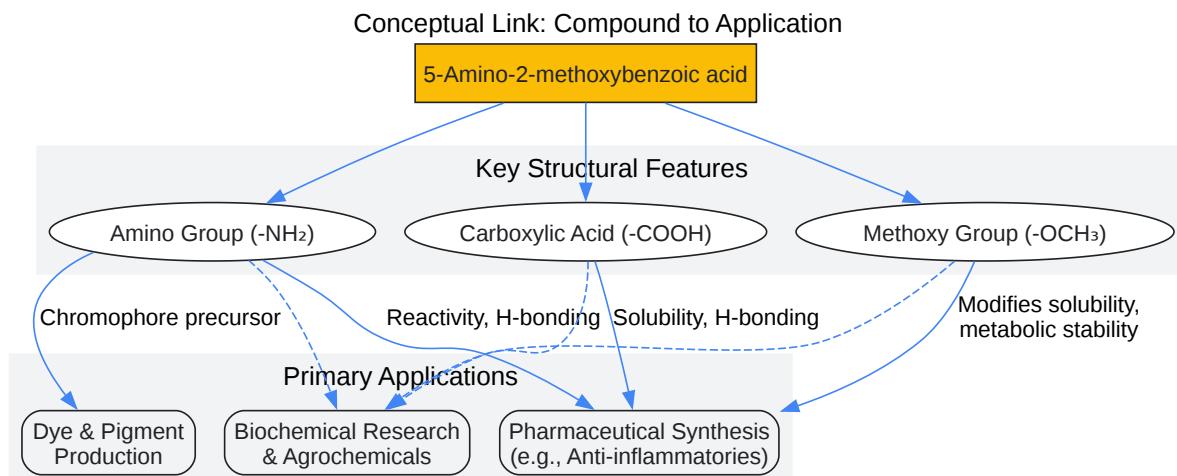
Detailed methodologies are critical for the successful application of **5-Amino-2-methoxybenzoic acid** in a laboratory setting. Below are representative protocols for its synthesis and analysis.

Synthesis Protocol: Catalytic Hydrogenation

While a direct synthesis for **5-Amino-2-methoxybenzoic acid** was not detailed in the provided search results, a common and highly relevant method for preparing structurally similar aminobenzoic acids is the reduction of a corresponding nitro compound. The following protocol for the synthesis of the isomer 2-Amino-5-methoxybenzoic acid illustrates this standard procedure.[11][12]

Reaction: Reduction of 5-Methoxy-2-nitrobenzoic acid.


Materials:


- 5-Methoxy-2-nitrobenzoic acid (starting material)
- 10% Palladium on Carbon (Pd/C) catalyst
- Tetrahydrofuran (THF) (solvent)
- Hydrogen gas (H₂)
- Celite

Procedure:

- Dissolve 5-Methoxy-2-nitrobenzoic acid (e.g., 30.0 g, 152.2 mmol) in THF (250 mL) in a suitable reaction vessel.[11]
- Add the Pd/C catalyst (10% w/w, e.g., 300 mg) to the solution.[11]
- Seal the vessel and introduce a hydrogen atmosphere, typically using a hydrogen-filled balloon.[11]
- Stir the mixture vigorously at room temperature for approximately 18 hours.[11]
- Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, carefully remove the catalyst by filtering the reaction mixture through a pad of Celite.[11]
- Wash the filter cake with a small amount of THF to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure to yield the crude product, 2-amino-5-methoxybenzoic acid, typically as a solid.[11] The reported yield for this specific transformation is 98%. [11]

General Synthesis Workflow for Aminobenzoic Acids

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. 5-Amino-2-methoxybenzoic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 5-Amino-2-methoxybenzoic acid | C8H9NO3 | CID 13549244 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. do.labnovo.com [do.labnovo.com]
- 9. molbase.com [molbase.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 12. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Amino-2-methoxybenzoic acid CAS number 3403-47-2 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338296#5-amino-2-methoxybenzoic-acid-cas-number-3403-47-2-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com